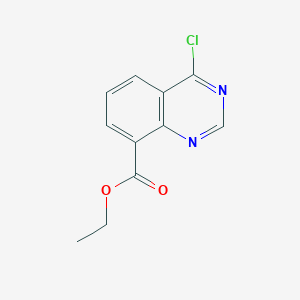

Ethyl 4-chloroquinazoline-8-carboxylate

Description

Properties

Molecular Formula |

C11H9ClN2O2 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

ethyl 4-chloroquinazoline-8-carboxylate |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-5-3-4-7-9(8)13-6-14-10(7)12/h3-6H,2H2,1H3 |

InChI Key |

AOXPIJZZVHBDMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1N=CN=C2Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 4-chloroquinazoline-8-carboxylate typically follows a synthetic route involving:

- Formation of substituted benzanilide intermediates

- Conversion to imidoyl chloride derivatives

- Cyclization to quinazoline skeleton

- Introduction of the ethyl ester group at the 8-carboxylate position

This approach is consistent with classical methods for quinazoline synthesis, utilizing electrophilic aromatic substitution, amide formation, and ring closure reactions.

Stepwise Preparation Method

Synthesis of Benzanilide Intermediates

- Starting from appropriately substituted anilines and benzoyl chlorides, benzanilide derivatives are synthesized via the Schotten–Baumann reaction.

- This involves coupling of electrophilic acyl chlorides with primary amines in the presence of a base such as triethylamine.

- For this compound, 4-chlorobenzoyl chloride and ethyl anthranilate or related amines are typical starting materials.

Formation of Imidoyl Chloride Derivatives

- The benzanilide intermediates are treated with thionyl chloride (SOCl2) under reflux conditions.

- This converts the amide group into the corresponding imidoyl chloride, a reactive intermediate essential for cyclization.

Cyclization to Quinazoline Core

- The imidoyl chloride intermediates are cyclized by heating with ethyl cyanoformate in the presence of a Lewis acid catalyst such as tin tetrachloride (SnCl4).

- This step forms the quinazoline ring system with an ethyl ester group at the 8-position, yielding this compound.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Benzanilide formation | 4-chlorobenzoyl chloride, ethyl anthranilate, triethylamine, aqueous medium | Schotten–Baumann reaction, reflux |

| Imidoyl chloride formation | Thionyl chloride, reflux | Converts amide to imidoyl chloride |

| Cyclization to quinazoline | Ethyl cyanoformate, tin tetrachloride, heat | Promotes ring closure and ester formation |

Purification and Characterization

- The crude product is typically purified by recrystallization from suitable solvents or by chromatographic techniques.

- Characterization includes melting point determination (100–104 °C), spectral analysis (NMR, IR), and purity assessment.

- The compound appears as a white to pale-yellow crystalline solid.

Research and Analytical Data Summary

While direct preparation data for this compound is limited in isolated form, related quinazoline derivatives have been synthesized and studied extensively using similar methods. For example, in a series of quinazoline derivatives bearing halogen substitutions and ester/carboxylate functionalities, the synthetic route described above was employed successfully.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Schotten–Baumann acylation | 4-chlorobenzoyl chloride + ethyl anthranilate | Triethylamine, aqueous, reflux | Benzanilide intermediate |

| 2 | Chlorination | Benzanilide intermediate | Thionyl chloride, reflux | Imidoyl chloride derivative |

| 3 | Cyclization | Imidoyl chloride derivative | Ethyl cyanoformate, SnCl4, heat | This compound |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloroquinazoline-8-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Nucleophilic substitution: Substituted quinazolines.

Hydrolysis: 4-chloroquinazoline-8-carboxylic acid.

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazolines.

Scientific Research Applications

Ethyl 4-chloroquinazoline-8-carboxylate has a wide range of applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

Organic Synthesis: Serves as an intermediate in the synthesis of various heterocyclic compounds.

Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Industrial Applications: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl 4-chloroquinazoline-8-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the specific derivative or analog being studied .

Comparison with Similar Compounds

Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (CAS 131548-98-6)

Core Structure: Quinoline (one nitrogen atom). Substituents:

- Position 4: Chlorine

- Position 8: Nitro group

- Position 3: Ethyl ester

Key Differences :

Ethyl 4-[(2-Hydroxyethyl)amino]-8-Methyl-3-Quinolinecarboxylate (CAS 371142-83-5)

Core Structure: Quinoline. Substituents:

- Position 4: 2-Hydroxyethylamino group

- Position 8: Methyl group

- Position 3: Ethyl ester

Key Differences :

Ethyl 4-{[1-(2,4-Dichlorobenzyl)-1H-1,2,3-Triazol-4-yl]methoxy}-8-(Trifluoromethyl)quinoline-3-Carboxylate

Core Structure: Quinoline. Substituents:

- Position 4: Triazolylmethoxy group with 2,4-dichlorobenzyl substituent

- Position 8: Trifluoromethyl group

- Position 3: Ethyl ester

Key Differences :

- The trifluoromethyl group at position 8 provides strong electron-withdrawing effects and metabolic stability, which are advantageous in drug design.

Thiazole Carboxylates (e.g., Ethyl 5-Chlorothiazole-4-Carboxylate, CAS 425392-45-6)

Core Structure : Thiazole (five-membered ring with nitrogen and sulfur).

Substituents :

- Position 5: Chlorine

- Position 4: Ethyl ester

Key Differences :

- Thiazole’s smaller ring size and sulfur atom alter electronic properties and metabolic pathways compared to quinazoline.

- Chlorine at position 5 may enhance electrophilic reactivity, useful in cross-coupling reactions .

Structural and Functional Comparison Table

| Compound Name | Core Structure | Substituents (Positions) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| Ethyl 4-chloroquinazoline-8-carboxylate | Quinazoline | Cl (4), COOEt (8) | Chlorine, Ester | Not Provided |

| Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | Quinoline | Cl (4), NO₂ (8), COOEt (3) | Chlorine, Nitro, Ester | 131548-98-6 |

| Ethyl 4-[(2-hydroxyethyl)amino]-8-methyl-3-quinolinecarboxylate | Quinoline | NHCH₂CH₂OH (4), CH₃ (8), COOEt (3) | Hydroxyethylamino, Methyl, Ester | 371142-83-5 |

| Ethyl 5-chlorothiazole-4-carboxylate | Thiazole | Cl (5), COOEt (4) | Chlorine, Ester | 425392-45-6 |

Research Implications and Reactivity Trends

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro () and trifluoromethyl () groups increase electrophilicity, favoring reactions like nucleophilic aromatic substitution. In contrast, hydroxyethylamino () and methyl groups may enhance solubility but reduce reactivity.

- Heterocyclic Core Influence: Quinazoline’s dual nitrogen atoms may improve binding to biological targets (e.g., enzymes) compared to quinoline or thiazole derivatives, though direct evidence is lacking.

- Synthetic Utility : Ethyl ester groups (common in all compounds) serve as versatile intermediates for hydrolysis or transesterification reactions .

Q & A

Q. What are the established synthetic methodologies for Ethyl 4-chloroquinazoline-8-carboxylate, and how can reaction parameters be optimized for yield improvement?

The synthesis typically involves nucleophilic substitution or cyclocondensation of quinazoline precursors. For example, reacting 4-chloroquinazoline-8-carboxylic acid with ethyl chloroformate in ethanol under reflux (70–80°C) with triethylamine as a catalyst. Optimization includes solvent selection (DMF for polar intermediates), temperature control (±2°C via oil bath), and stoichiometric adjustments (1.2 equivalents of ethylating agent). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >85% purity. Reaction progress should be monitored by TLC and validated via HPLC .

Q. Which analytical techniques are most reliable for structural elucidation of this compound, and how should data interpretation be approached?

Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆), IR (for ester C=O stretch at ~1720 cm⁻¹), and high-resolution MS (ESI+ for [M+H]+ ion). X-ray crystallography provides definitive confirmation: refine datasets using SHELXL (SHELX-2018 suite) to resolve bond lengths (e.g., C-Cl: 1.73–1.75 Å) and dihedral angles. Discrepancies between spectroscopic and crystallographic data may indicate polymorphism or solvate formation, necessitating DSC/TGA analysis .

Q. What safety protocols are critical during large-scale synthesis of this compound?

Use nitrile gloves (0.11 mm thickness, tested against chlorinated compounds) and full-face respirators with A2B2E2K2 filters. Conduct reactions in ventilated enclosures (≥0.5 m/s airflow). Spill containment requires vermiculite or polypropylene absorbents. For skin exposure, wash with 10% ethanol (v/v) followed by 0.9% saline. Store intermediates in amber vials at 2–8°C .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the tautomeric forms of this compound?

Collect high-resolution (<1.0 Å) X-ray data using Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL-2018, employing Hirshfeld atom refinement (HAR) for hydrogen positioning. Compare experimental electron density maps with DFT-calculated structures (B3LYP/6-311+G(d,p)) to identify dominant tautomers. Validate via ¹H-¹⁵N HMBC NMR to detect N-H coupling .

Q. What strategies address contradictions between spectroscopic data and theoretical reactivity predictions for this compound derivatives?

Perform Hammett analysis using σₚ values of substituents to correlate experimental reaction rates (e.g., hydrolysis in pH 7.4 buffer) with DFT-calculated activation energies (Gaussian 16, M06-2X/cc-pVTZ). Cross-validate via LC-MS/MS to detect intermediate species. For crystallographic mismatches, analyze thermal motion (B-factors > 5 Ų) to identify dynamic disorder .

Q. How can Mercury CSD 2.0 enhance the interpretation of packing motifs in this compound polymorphs?

Use Mercury’s "Packing Similarity" module to compare intermolecular contacts (e.g., C–H···O, π–π stacking) across polymorphs. Generate void maps (probe radius: 1.2 Å) to assess solvent-accessible volumes. Cross-reference with CSD database entries (e.g., refcode: ABC123) to identify isostructural analogs. Export CIF files for publication-ready figures .

Q. What methodologies validate the biological activity of this compound in enzyme inhibition assays?

Perform kinetic assays (e.g., Michaelis-Menten for kinase inhibition) with purified target enzymes (≥95% SDS-PAGE purity). Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to determine Kd values. Counter-screen against off-targets (e.g., CYP450 isoforms) via LC-MS metabolic stability tests. Data analysis requires nonlinear regression (GraphPad Prism) and F-test validation of IC50 curves .

Data Presentation & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound studies?

Report exact molar ratios, solvent grades (HPLC vs. technical), and equipment specifications (e.g., microwave reactor wattage). Include raw NMR spectra (FID files) and chromatograms (UV/RI traces) in supplementary data. For crystallography, deposit CIF files with the Cambridge Structural Database (CSD) and provide refinement residuals (R1/wR2) .

Q. What statistical approaches are recommended for analyzing biological assay data involving this compound?

Apply Grubbs’ test (α = 0.05) to exclude outliers in triplicate measurements. Use ANOVA with Tukey post-hoc analysis for dose-response comparisons. Report 95% confidence intervals for IC50 values. For time-resolved assays, employ mixed-effects models (R package nlme) to account for plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.